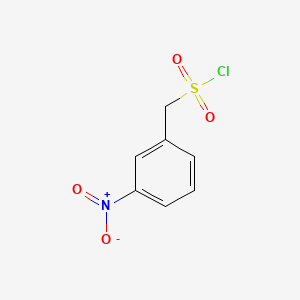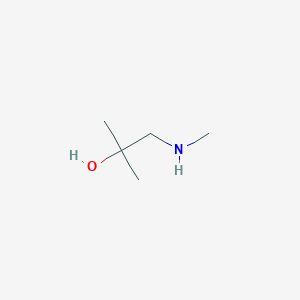
2-Fluoro-isonicotinoyl chloride
Overview
Description
2-Fluoro-isonicotinoyl chloride is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of isonicotinoyl chloride, where a fluorine atom is substituted at the 2-position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
It is known that isonicotinoyl chloride derivatives have been used in the synthesis of various bioactive compounds .
Mode of Action
It is known that isonicotinoyl chloride derivatives can act as intermediates in chemical reactions, contributing to the formation of more complex molecules .
Biochemical Pathways
It’s worth noting that isonicotinoyl chloride derivatives have been involved in the synthesis of various bioactive compounds, suggesting that they may play a role in multiple biochemical pathways .
Result of Action
As a chemical intermediate, its primary role is likely to contribute to the synthesis of more complex molecules, potentially leading to various downstream effects depending on the specific compounds it helps to form .
Action Environment
The action, efficacy, and stability of 2-Fluoro-isonicotinoyl chloride can be influenced by various environmental factors. These may include the specific conditions under which it is stored and used (e.g., temperature, pH), as well as the presence of other compounds with which it may interact during chemical reactions .
Biochemical Analysis
Biochemical Properties
2-Fluoro-isonicotinoyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. The compound is known to react with nucleophiles, such as amines and alcohols, forming stable amide and ester linkages. These interactions are crucial in the synthesis of complex organic molecules and pharmaceuticals .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, modifying the active sites of enzymes and altering their activity. This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been identified, where specific dosages result in noticeable changes in cellular and physiological functions. Toxicity studies have highlighted the importance of careful dosage management to avoid harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through hydrolysis, leading to the formation of 2-fluoroisonicotinic acid and other metabolites. These metabolic processes are essential for the compound’s clearance from the body and its overall biochemical activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. This localization is crucial for its biochemical activity and interactions with target biomolecules. Studies have shown that this compound can be distributed to various tissues, including the liver, kidneys, and brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-isonicotinoyl chloride can be synthesized through the chlorination of 2-fluoroisonicotinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 2-fluoroisonicotinic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the crude product, which can be purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using distillation or crystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-isonicotinoyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or alcohol. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Acylation: this compound can be used as an acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is commonly used to introduce the 2-fluoroisonicotinoyl group into various substrates.
Condensation Reactions: The compound can undergo condensation reactions with hydrazines or amines to form hydrazides or amides, respectively
Major Products Formed:
Nucleophilic Substitution: Formation of 2-fluoroisonicotinoyl derivatives such as amides and esters.
Acylation: Formation of acylated products with the 2-fluoroisonicotinoyl group.
Condensation Reactions: Formation of hydrazides and amides
Scientific Research Applications
2-Fluoro-isonicotinoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isonicotinoyl Chloride: Similar in structure but lacks the fluorine atom at the 2-position. It is less reactive compared to 2-fluoro-isonicotinoyl chloride.
2-Fluoro-4-pyridinecarbonyl Chloride: Another fluorinated derivative with similar reactivity but different substitution pattern on the pyridine ring.
2-Fluoro-1-methylpyridinium-p-toluenesulfonate: A related compound used in derivatization reactions but with a different functional group
Uniqueness: this compound is unique due to the presence of the fluorine atom, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and analytical chemistry .
Properties
IUPAC Name |
2-fluoropyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRHCKQYCOWAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558731 | |
| Record name | 2-Fluoropyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65352-95-6 | |
| Record name | 2-Fluoro-4-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65352-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoropyridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-isonicotinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)


![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)

![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1316797.png)






